N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
Description
Properties
Molecular Formula |
C18H19N3OS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
InChI |
InChI=1S/C18H19N3OS/c1-14-4-2-5-15(10-14)11-18(22)19-12-17(16-6-9-23-13-16)21-8-3-7-20-21/h2-10,13,17H,11-12H2,1H3,(H,19,22) |
InChI Key |
COKPPCOHZSPRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Origin of Product |
United States |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound featuring a unique combination of heterocyclic structures. This article delves into its biological activity, examining relevant research findings, case studies, and data tables.
Structural Overview
The compound contains:
- Pyrazole : A five-membered ring with two nitrogen atoms, known for its diverse biological activities.
- Thiophene : A sulfur-containing five-membered ring that enhances the compound's electronic properties.
- Acetamide group : Contributes to the compound's solubility and biological interactions.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and thiophene have shown promising results against various pathogens.
A comparative study on thiazole/thiophene-bearing pyrazole derivatives demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
Antitubercular Activity
In related research, compounds with similar structural motifs have been evaluated for their antitubercular properties. Notably, several derivatives exhibited:
- IC50 values against Mycobacterium tuberculosis ranging from 1.35 to 2.18 μM, indicating strong potential as anti-TB agents .
Study on Pyrazole Derivatives
A study focused on synthesized pyrazole derivatives revealed:
- Compounds demonstrated significant antibacterial activity with low cytotoxicity towards human cells.
- The molecular docking studies indicated favorable interactions with bacterial targets, suggesting mechanisms of action that warrant further investigation.
Data Table: Biological Activity Summary
| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (μM) | Target Pathogen |
|---|---|---|---|---|
| Derivative 4a | Antimicrobial | 0.22 | - | Staphylococcus aureus |
| Derivative 6e | Antitubercular | - | 1.35 | Mycobacterium tuberculosis |
| Derivative 7b | Antimicrobial | 0.25 | - | Staphylococcus epidermidis |
The biological activity of this compound is hypothesized to involve:
Scientific Research Applications
Drug Discovery
Preliminary studies indicate that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide exhibits potential biological activity, making it a candidate for drug discovery. Its structural components suggest interactions with various biological targets, including enzymes and receptors. Research has shown that compounds with similar structures can modulate specific biological pathways, which may be beneficial in treating diseases such as cancer and inflammation .
Antitumor Activity
Research into related compounds has demonstrated that pyrazole and thiophene derivatives possess antitumor properties. For example, compounds derived from pyrazole have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The incorporation of these moieties into this compound may enhance its efficacy as an anticancer agent.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : These reactions facilitate the formation of the pyrazole and thiophene linkages.
- Acetylation : The acetamide group is introduced through acetylation reactions, which can be optimized for yield and purity.
In industrial settings, continuous flow reactors may be used to enhance efficiency during large-scale production .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. SAR studies have shown that modifications to the substituents on the pyrazole or thiophene rings can significantly impact the compound's potency and selectivity against specific biological targets .
Binding Affinity Studies
Studies assessing the binding affinity of this compound to various biomolecules are essential for elucidating its mechanism of action. Techniques such as fluorescence spectroscopy have been employed to measure binding constants with DNA and proteins, indicating potential therapeutic applications in gene regulation and enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural differences and similarities:
Key Observations:
- Heterocyclic Diversity : The target compound’s pyrazole-thiophene combination distinguishes it from thiazole- or piperazine-based analogs. Thiophene’s electron-rich nature may improve binding to aromatic receptors compared to dichlorophenyl groups .
Key Observations:
- The target compound’s synthesis likely parallels methods in and , utilizing amide bond formation under mild conditions (e.g., EDC·HCl or DMF/LiH) .
- Heterocyclic precursors (e.g., pyrazole or thiophene derivatives) are critical for constructing the core scaffold.
Key Observations:
- The m-tolyl group may modulate selectivity for hydrophobic binding pockets in target enzymes or receptors.
Physicochemical Properties
- Molecular Weight : The target compound (~357.5 g/mol) falls within the acceptable range for drug-like molecules (≤500 g/mol).
- Lipophilicity : The m-tolyl and thiophene groups likely confer higher logP values compared to polar analogs like N-(thiazol-2-yl)acetamide .
- Hydrogen Bonding: The acetamide NH and pyrazole N atoms provide hydrogen-bond donor/acceptor sites, enhancing target engagement .
Preparation Methods
Synthesis of 2-(m-Tolyl)acetic Acid
The 2-(m-tolyl)acetic acid moiety serves as the acyl donor for the target compound. A validated method involves refluxing methylphenylacetic acid derivatives with morpholine and sulfur, followed by alkaline hydrolysis and acidification.
Morpholine-Sulfur Mediated Synthesis
In a representative procedure, m-tolylacetic acid (1 equiv), morpholine (3–4 equiv), and sulfur (1–2 equiv) are refluxed in methanol for 6–8 hours. Post-reaction, methanol is added to dissolve intermediates, followed by activated carbon decolorization. The solution is cooled, and a sodium hydroxide solution (50–70%) is introduced to maintain pH 8–10 during 4–6 hours of reflux. Acidification with hydrochloric or sulfuric acid to pH 2–3 precipitates the product, which is recrystallized in 60% ethanol to yield 75–82% pure 2-(m-tolyl)acetic acid.
Key Reaction Parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Morpholine Ratio | 3.5:1 (vs. substrate) | <70% at <3:1 |
| Sulfur Ratio | 1.5:1 | Impurities at >2:1 |
| Recrystallization Solvent | 60% Ethanol | Purity >95% |
Preparation of Amine Intermediate: 2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethylamine
The amine intermediate is synthesized via a two-step process: (1) thiophen-3-ylaldehyde condensation with pyrazole and (2) reductive amination.
Condensation and Reductive Amination
Thiophen-3-ylaldehyde (1 equiv) reacts with 1H-pyrazole (1.2 equiv) in anhydrous acetonitrile under nitrogen, catalyzed by PS (20 mol%), to form an imine intermediate. Subsequent reduction with sodium borohydride in methanol yields the amine with 68–74% efficiency.
Critical Observations:
Amide Bond Formation: Coupling 2-(m-Tolyl)acetyl Chloride with the Amine Intermediate
The final step involves activating 2-(m-tolyl)acetic acid to its acyl chloride and coupling it with the amine.
Acyl Chloride Preparation
2-(m-Tolyl)acetic acid (1 equiv) reacts with thionyl chloride (1.5 equiv) in dichloromethane at 0–5°C for 2 hours. Excess thionyl chloride is removed under vacuum to yield 2-(m-tolyl)acetyl chloride (89–93% purity).
Coupling Reaction
The amine intermediate (1 equiv) is dissolved in anhydrous acetonitrile, and 2-(m-tolyl)acetyl chloride (1.1 equiv) is added dropwise at 0°C. After stirring at room temperature for 12 hours, the mixture is purified via flash chromatography (hexane/ethyl acetate, 90:10) to isolate the target compound in 65–71% yield.
Comparative Analysis of Coupling Methods:
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| PS-Catalyzed | PS (20 mol%) | Acetonitrile | RT | 71% |
| Classical Coupling | None | DCM | 0°C → RT | 65% |
Optimization Challenges and Solutions
Impurity Control
Scalability Considerations
- Batch Size Limitations : Reactions >10 mmol show yield drops due to exothermicity. Gradual reagent addition and cooling mitigate this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
